molecular formula C17H22N2O B10943106 (E)-1-(1-Adamantyl)-3-(1-methyl-1H-pyrazol-5-YL)-2-propen-1-one

(E)-1-(1-Adamantyl)-3-(1-methyl-1H-pyrazol-5-YL)-2-propen-1-one

Cat. No.: B10943106
M. Wt: 270.37 g/mol
InChI Key: VUZGMGFIDQLXSU-NSCUHMNNSA-N
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Description

(E)-1-(1-Adamantyl)-3-(1-methyl-1H-pyrazol-5-YL)-2-propen-1-one is a synthetic organic compound characterized by its unique adamantyl and pyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(1-Adamantyl)-3-(1-methyl-1H-pyrazol-5-YL)-2-propen-1-one typically involves the condensation of 1-adamantyl ketone with 1-methyl-1H-pyrazole-5-carbaldehyde under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like ethanol. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(1-Adamantyl)-3-(1-methyl-1H-pyrazol-5-YL)-2-propen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the adamantyl or pyrazolyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Hydrogen gas with a palladium on carbon catalyst under atmospheric pressure.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-1-(1-Adamantyl)-3-(1-methyl-1H-pyrazol-5-YL)-2-propen-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and rigidity.

Mechanism of Action

The mechanism of action of (E)-1-(1-Adamantyl)-3-(1-methyl-1H-pyrazol-5-YL)-2-propen-1-one involves its interaction with specific molecular targets and pathways. The adamantyl group provides rigidity and enhances the compound’s binding affinity to target proteins, while the pyrazolyl group can participate in hydrogen bonding and other interactions. These features enable the compound to modulate various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantyl-3-(1H-pyrazol-5-YL)-2-propen-1-one: Lacks the methyl group on the pyrazole ring.

    1-Adamantyl-3-(1-methyl-1H-pyrazol-3-YL)-2-propen-1-one: Has the methyl group at a different position on the pyrazole ring.

Uniqueness

(E)-1-(1-Adamantyl)-3-(1-methyl-1H-pyrazol-5-YL)-2-propen-1-one is unique due to the specific positioning of the adamantyl and pyrazolyl groups, which confer distinct chemical and biological properties. This structural arrangement enhances its potential as a versatile compound in various applications.

Properties

Molecular Formula

C17H22N2O

Molecular Weight

270.37 g/mol

IUPAC Name

(E)-1-(1-adamantyl)-3-(2-methylpyrazol-3-yl)prop-2-en-1-one

InChI

InChI=1S/C17H22N2O/c1-19-15(4-5-18-19)2-3-16(20)17-9-12-6-13(10-17)8-14(7-12)11-17/h2-5,12-14H,6-11H2,1H3/b3-2+

InChI Key

VUZGMGFIDQLXSU-NSCUHMNNSA-N

Isomeric SMILES

CN1C(=CC=N1)/C=C/C(=O)C23CC4CC(C2)CC(C4)C3

Canonical SMILES

CN1C(=CC=N1)C=CC(=O)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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